molecular formula C12H17N3O2 B172480 1-Methyl-4-(3-nitrobenzyl)piperazine CAS No. 198281-54-8

1-Methyl-4-(3-nitrobenzyl)piperazine

Cat. No. B172480
M. Wt: 235.28 g/mol
InChI Key: QXWROCIDLCOGKL-UHFFFAOYSA-N
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Patent
US06794380B2

Procedure details

A mixture of 3-nitrobenzyl chloride (1 g) and N-methylpiperazine (3 ml) was stirred and heated to 100° C. for 4 hours. The mixture was cooled to ambient temperature and partitioned between methylene chloride and water. The organic phase was evaporated to give 3-(4-methylpiperazin-1-ylmethyl)nitrobenzene (1.05 g); NMR Spectrum: (DMSOd6) 2.14 (s, 3H), 2.31-2.38 (m, 8H), 3.57 (s, 2H), 7.6 (t, 1H), 7.54 (d, 1H), 8.07-8.13 (m, 2H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][CH:11]=1)[CH2:7]Cl)([O-:3])=[O:2].[CH3:12][N:13]1[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]1>>[CH3:12][N:13]1[CH2:18][CH2:17][N:16]([CH2:7][C:6]2[CH:5]=[C:4]([N+:1]([O-:3])=[O:2])[CH:11]=[CH:10][CH:9]=2)[CH2:15][CH2:14]1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(CCl)C=CC1
Name
Quantity
3 mL
Type
reactant
Smiles
CN1CCNCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to ambient temperature
CUSTOM
Type
CUSTOM
Details
partitioned between methylene chloride and water
CUSTOM
Type
CUSTOM
Details
The organic phase was evaporated

Outcomes

Product
Name
Type
product
Smiles
CN1CCN(CC1)CC=1C=C(C=CC1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.05 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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